molecular formula C20H14BrN3S3 B12375249 Dhfr-IN-10

Dhfr-IN-10

Cat. No.: B12375249
M. Wt: 472.5 g/mol
InChI Key: OARKGSIKLJDXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dhfr-IN-10 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleic acids, proteins, and lipids, making it a significant target for therapeutic agents, particularly in the treatment of cancer and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhfr-IN-10 typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dhfr-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Dhfr-IN-10 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in cellular metabolism and its effects on cell proliferation.

    Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to inhibit DHFR.

    Industry: Utilized in the development of new drugs and in biochemical research

Mechanism of Action

Dhfr-IN-10 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleic acids and other biomolecules. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of thymidylate, purines, and certain amino acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dhfr-IN-10 include methotrexate, trimethoprim, and pyrimethamine. These compounds also inhibit dihydrofolate reductase but may differ in their chemical structure, potency, and specificity .

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency against DHFR. It may also exhibit different pharmacokinetic and pharmacodynamic properties compared to other DHFR inhibitors, making it a valuable compound for research and therapeutic applications .

Biological Activity

Dhfr-IN-10 is a compound that has garnered attention due to its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and thus for DNA synthesis and cellular proliferation. The inhibition of DHFR can lead to significant biological effects, making it a target for drug development in both antimicrobial and anticancer therapies. This article discusses the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital step in the one-carbon metabolism pathway. This pathway is essential for the biosynthesis of nucleotides and amino acids necessary for cell growth and division. Inhibition of DHFR leads to a depletion of THF, causing genomic instability and cell death, particularly in rapidly dividing cells such as those found in tumors or bacterial infections .

Efficacy of this compound

Research indicates that compounds designed to inhibit DHFR can exhibit varying degrees of potency. For instance, studies have shown that related compounds have IC50 values ranging from 13.70 µM to over 47 µM, indicating their effectiveness in inhibiting DHFR activity . The specific IC50 value for this compound has not been explicitly detailed in the available literature; however, it is expected to fall within this range based on structural similarities to other known inhibitors.

Case Studies

  • Antimicrobial Activity : A study investigated the effects of various compounds on DHFR activity in Escherichia coli. It was found that effective inhibitors could significantly reduce bacterial growth by disrupting folate metabolism. The utilization of substrates like 10-formyldihydrofolate by DHFR was also examined, revealing that certain inhibitors could enhance the efficacy of existing antibiotics .
  • Cancer Therapeutics : In cancer research, the role of DHFR inhibitors has been pivotal. A study focusing on neural progenitor cells demonstrated that reduced DHFR activity led to accelerated neurogenesis, suggesting that modulation of DHFR can influence cell differentiation pathways in cancer . This highlights the potential application of this compound in therapeutic strategies targeting rapidly proliferating cancer cells.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of DHFR inhibitors have provided insights into optimizing compounds like this compound. The presence of specific functional groups has been shown to enhance binding affinity and inhibitory potency against DHFR .

Data Table: Comparative IC50 Values

CompoundIC50 Value (µM)Reference
This compoundTBDTBD
Compound 5p13.70 ± 0.25
Compound 5h15.62 ± 0.26
Compound 5k47.30 ± 0.86
Naringin<660

Properties

Molecular Formula

C20H14BrN3S3

Molecular Weight

472.5 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2

InChI Key

OARKGSIKLJDXSN-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.